Cas no 109579-23-9 (Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid)

Boc-(3S,4S)-4-アミノ-3-ヒドロキシ-5-(1H-インドール-3-イル)-ペンタン酸は、保護基としてtert-ブトキシカルボニル(Boc)を有する光学活性なアミノ酸誘導体です。(3S,4S)の立体配置とインドール環を含む特異な構造により、医薬品中間体やペプチド合成における重要な構築ブロックとして利用されます。Boc基の存在により、アミノ基の選択的な脱保護が可能であり、多段階合成において高い反応制御性を発揮します。また、3位のヒドロキシル基と4位のアミノ基はさらに修飾可能な官能基として、多様な分子設計への応用が期待されます。高純度で提供されるため、創薬研究や生化学的アッセイにおいて再現性の高い結果が得られます。

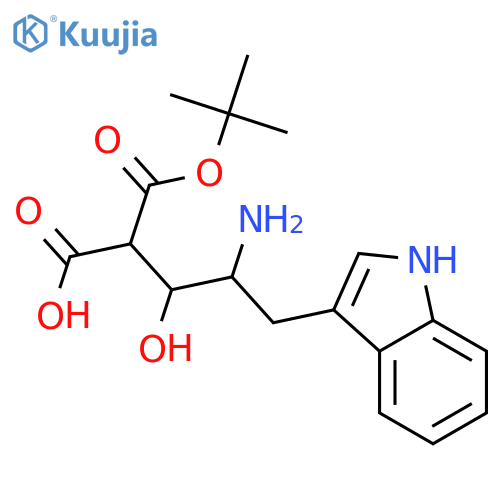

109579-23-9 structure

商品名:Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 化学的及び物理的性質

名前と識別子

-

- L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-

- Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid

- BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(3-INDOLYL)-PENTANOIC ACID

- BOC-AHIPA

- BOC-AHIPA-OH

- 109579-23-9

- Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoicacid

- (3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

- MFCD00800346

- (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid

- BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(1H-INDOL-3-YL)-PENTANOIC ACID

- G84349

- DB-226813

- 2,4,5-Trideoxy-5-(1H-Indol-3-Yl)-4-({[(2-Methyl-2-Propanyl)Oxy]Carbonyl}Amino)-L-Threo-Pentonic Acid

- Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid

-

- MDL: MFCD00800346

- インチ: InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1

- InChIKey: QZHZQDCALLUGIO-GJZGRUSLSA-N

- ほほえんだ: CC(C)(OC(N[C@H]([C@@H](O)CC(O)=O)CC1=CNC2=CC=CC=C12)=O)C

計算された属性

- せいみつぶんしりょう: 348.16900

- どういたいしつりょう: 348.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 9

- 複雑さ: 477

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 112Ų

じっけんとくせい

- PSA: 111.65000

- LogP: 2.83020

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid セキュリティ情報

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B602723-10mg |

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid |

109579-23-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM265972-1g |

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid |

109579-23-9 | 95% | 1g |

$396 | 2021-06-09 | |

| TRC | B602723-100mg |

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid |

109579-23-9 | 100mg |

$ 230.00 | 2022-06-07 | ||

| 1PlusChem | 1P0082PG-250mg |

L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- |

109579-23-9 | ≥ 97% (HPLC) | 250mg |

$639.00 | 2025-02-22 | |

| 1PlusChem | 1P0082PG-1g |

L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- |

109579-23-9 | ≥ 97% (HPLC) | 1g |

$1205.00 | 2025-02-22 | |

| 1PlusChem | 1P0082PG-5g |

L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- |

109579-23-9 | ≥ 97% (HPLC) | 5g |

$4790.00 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1239645-250mg |

L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- |

109579-23-9 | 97% (HPLC) | 250mg |

$935 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1239645-100mg |

L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- |

109579-23-9 | 97% (HPLC) | 100mg |

$545 | 2024-06-07 | |

| TRC | B602723-50mg |

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid |

109579-23-9 | 50mg |

$ 135.00 | 2022-06-07 | ||

| A2B Chem LLC | AD75956-1g |

Boc-(3s,4s)-4-amino-3-hydroxy-5-(1h-indol-3-yl)-pentanoic acid |

109579-23-9 | ≥ 97% (HPLC) | 1g |

$1039.00 | 2024-04-20 |

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

109579-23-9 (Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬